![molecular formula C24H27N3O5S3 B2526738 Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate CAS No. 307340-98-3](/img/structure/B2526738.png)
Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a complex thiophene derivative with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar thiophene derivatives and their synthesis, which can be extrapolated to understand the compound of interest.
Synthesis Analysis
The synthesis of related thiophene derivatives involves multi-step reactions that typically start with simpler thiophene compounds. For instance, the synthesis of diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate (3TM) involves the formation of an imine from a thiophene precursor and a fluorophenyl compound . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno-[2,3-b]pyridine-5-carboxylates is achieved through a one-pot reaction involving amino-thiophenecarbonitriles and ethyl acetoacetate in the presence of titanium(IV) chloride . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate sulfur-containing and acetyl groups at the necessary steps.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The compound of interest likely contains multiple thiophene units and additional functional groups such as acetyl and amino groups, which can influence its reactivity and interaction with biological targets. The presence of a tetrahydropyrimidine ring suggests a rigid structure that could be important for binding to specific receptors or enzymes.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including complexation with metals, nucleophilic substitutions, and addition reactions. The antiproliferative activity of 3TM against cancer cell lines suggests that such compounds can interact with biological macromolecules, possibly through intercalation with DNA, as indicated by the affinity constant for ligand-DNA complexation . The compound of interest may also exhibit similar reactivity, which could be explored in the context of its potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like the compound of interest are influenced by their molecular structure. The presence of multiple ester groups suggests that the compound is likely to be soluble in organic solvents. The acetyl and amino groups could contribute to the compound's acidity and basicity, respectively. The antiproliferative activities of similar compounds indicate that they may have significant biological properties, which could be related to their ability to cross cell membranes and interact with intracellular targets .
Scientific Research Applications
Synthetic Methodologies and Derivative Compounds Compounds structurally related to Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate have been synthesized through various methodologies. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized as a precursor for creating compounds with potential antibacterial, antifungal, and anti-inflammatory activities (Narayana et al., 2006). Moreover, novel synthesis pathways have been developed for the preparation of thieno[2,3-d]pyrimidine derivatives, showcasing their applicability in generating diverse biologically active molecules (Santilli et al., 1971).
Biological Activities and Therapeutic Potentials Several studies have reported on the promising biological activities of compounds related to this compound. For example, derivatives have been explored for their antitumor and antibacterial properties, with some compounds showing higher activity against cancer cell lines than standard treatments (Hafez et al., 2017). Additionally, the exploration of thienopyrimidinone derivatives as radioprotective characters highlights the compound's potential in mitigating radiation-induced damage (Heiba et al., 1997).
Drug Discovery and Development The synthesis and evaluation of novel compounds derived from or related to this compound contribute significantly to drug discovery efforts. For instance, research on the synthesis of novel diaminothiophene scaffolds as antitumor and anti-influenza agents demonstrates the compound's utility in developing new therapeutic agents (Bozorov et al., 2017).
properties
IUPAC Name |
diethyl 3-methyl-5-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S3/c1-5-31-23(29)17-12(3)19(24(30)32-6-2)35-21(17)27-16(28)11-33-20-18-14-9-7-8-10-15(14)34-22(18)26-13(4)25-20/h5-11H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIKEGXGTYAQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2526655.png)

![6-(3-Methoxyphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526658.png)
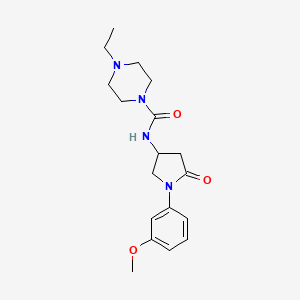
![3-[N-(3,5-dimethylphenyl)4-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2526661.png)
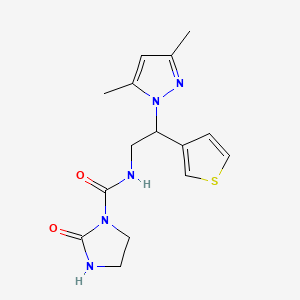
![N-[cyano(2,4-difluorophenyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2526664.png)
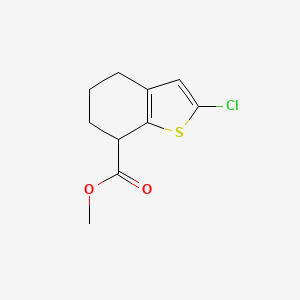
![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)
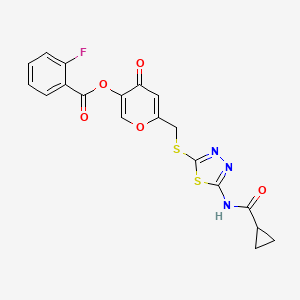
![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)
![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)
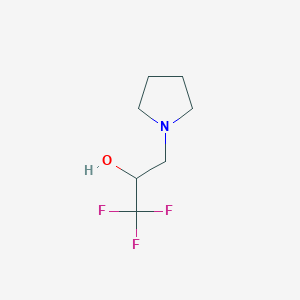
![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)